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4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones and their derivatives . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and development .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-3-amine hydrochloride
- 4-Methoxy-2,3-dihydro-1-benzofuran-3-carbaldehyde
- (2,3-Dihydro-1-benzofuran-3-yl)acetic acid
Uniqueness
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
4-Methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN2O with a molecular weight of approximately 202.67 g/mol. The compound features a methoxy group at the 4-position and an amine group at the 3-position of the benzofuran structure, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study examining various monomeric alkaloids found that compounds structurally similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of benzofuran derivatives has been documented in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that certain benzofuran derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the benzofuran structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM against breast cancer cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction: The compound may interact with various receptors or ion channels, modulating their activity and influencing cellular responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it’s essential to compare it with similar compounds:
Compound Name | Key Features |
---|---|
Psoralen | Used for skin diseases; lacks bromine substitution |
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Contains bromine at the 6-position; potential for enhanced activity |
6-Chloro-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Contains chlorine instead of bromine |
The structural differences significantly influence their biological activities and therapeutic potentials.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-7-3-2-4-8-9(7)6(10)5-12-8;/h2-4,6H,5,10H2,1H3;1H |
InChI Key |
JCENRPPSQDYEBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(CO2)N.Cl |
Origin of Product |
United States |
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